molecular formula C18H23ClFN5OS B2394064 N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189709-78-1

N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2394064
CAS No.: 1189709-78-1
M. Wt: 411.92
InChI Key: LGWVNTQCELPATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClFN5OS and its molecular weight is 411.92. The purity is usually 95%.
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Mechanism of Action

Target of Action:

This compound primarily targets enzymes involved in the inflammatory response. Specifically, it interacts with cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in converting arachidonic acid into various bioactive lipid compounds, including prostaglandins (PGE2) and thromboxane. By inhibiting COX, this compound modulates the production of these signaling molecules .

Mode of Action:

The compound’s interaction with COX enzymes leads to decreased production of PGE2 and thromboxane. PGE2, in particular, is a potent mediator of inflammation. By inhibiting its synthesis, this compound helps reduce inflammation. Additionally, it may impact other downstream pathways related to inflammation and tissue repair .

Biochemical Pathways:

The affected pathways include the arachidonic acid cascade. Normally, COX enzymes convert arachidonic acid into PGE2, which promotes inflammation. By blocking this conversion, the compound disrupts the inflammatory cascade. Other pathways related to tissue healing and immune responses may also be influenced .

Pharmacokinetics:

Result of Action:

At the molecular level, reduced PGE2 production leads to decreased vasodilation, pain, and fever associated with inflammation. Cellular effects include modulation of immune responses, tissue repair, and overall homeostasis .

Action Environment:

Environmental factors play a role in the compound’s efficacy and stability:

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS.ClH/c1-4-24-15(8-9-20-24)17(25)23(11-5-10-22(2)3)18-21-14-7-6-13(19)12-16(14)26-18;/h6-9,12H,4-5,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWVNTQCELPATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.